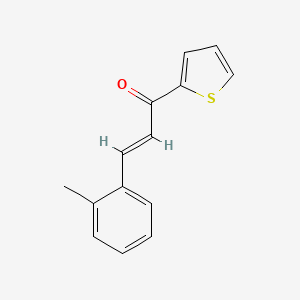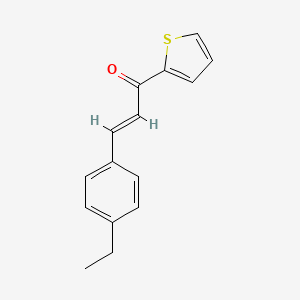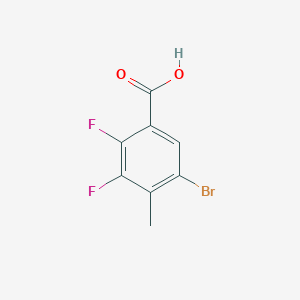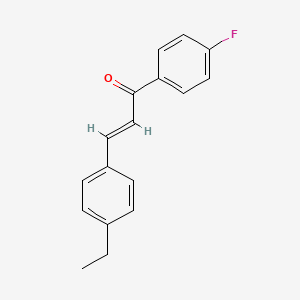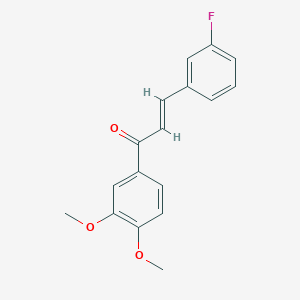
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone (hereafter referred to as 4FPM) is a synthetic molecule which has been studied for its potential scientific applications. It is a novel compound that has been the subject of various research studies. 4FPM is a fluorinated phenylpyrazole derivative, and is structurally similar to phenylpyrazole derivatives such as phenazepam and phenazocine. 4FPM is of interest due to its potential for use in research applications and as a potential therapeutic agent.
科学研究应用
4FPM has been studied for its potential applications in scientific research. It has been found to have a variety of potential applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. 4FPM has also been studied for its potential use in the treatment of anxiety, depression, and addiction. Additionally, 4FPM has been studied for its potential use as a research tool in the fields of drug discovery and development, as well as in the study of the molecular mechanisms of action of various drugs.
作用机制
The mechanism of action of 4FPM is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a type of ionotropic receptor. This receptor is responsible for mediating the effects of the neurotransmitter GABA, and is involved in the regulation of anxiety, stress, and other neurological processes. It is thought that 4FPM binds to the GABA-A receptor and activates it, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects
4FPM has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, and antidepressant effects. Additionally, 4FPM has been found to have neuroprotective and anti-inflammatory effects. It has also been found to have an effect on the metabolism of glucose, as well as on the metabolism of certain neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
4FPM has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of 4FPM is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, 4FPM is relatively stable and can be easily stored and handled. However, 4FPM is not water soluble, which can make it difficult to use in certain experiments. Additionally, 4FPM is not easily metabolized, which can make it difficult to study its effects in vivo.
未来方向
There are a variety of potential future directions for 4FPM. One potential direction is the development of new therapeutic agents based on 4FPM, such as novel anxiolytics, anticonvulsants, and antidepressants. Additionally, 4FPM could be studied for its potential use in the treatment of other neurological disorders, such as autism and schizophrenia. Additionally, 4FPM could be studied for its potential use in the treatment of other medical conditions, such as cancer and cardiovascular disease. Finally, 4FPM could be studied for its potential use in the development of new drugs and drug delivery systems.
合成方法
4FPM can be synthesized by a variety of methods. The most common method is the reaction of 4-fluorophenylmethylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The reaction yields the desired product, 4FPM, in high yield. Other methods of synthesis include the reaction of 4-fluorophenylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and the reaction of 4-fluorophenylmagnesium bromide with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide.
属性
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQMZLXMLGUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-fluorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


